molecular formula C9H16ClN3O2S B13563020 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride

Cat. No.: B13563020
M. Wt: 265.76 g/mol
InChI Key: NFRVSJKVKOUHCG-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is a chemical compound that features a pyrrole ring and a piperazine ring linked by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride
  • 1-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazide
  • 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine

Uniqueness

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a piperazine ring linked by a sulfonyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H16ClN3O2S

Molecular Weight

265.76 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C9H15N3O2S.ClH/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12;/h2,5,8,10H,3-4,6-7H2,1H3;1H

InChI Key

NFRVSJKVKOUHCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)N2CCNCC2.Cl

Origin of Product

United States

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